Dexamethasone acetate monohydrate

Ophthalmic formulation Corneal inflammation Topical corticosteroid

Dexamethasone acetate monohydrate (CAS 55812-90-3; molecular formula C₂₄H₃₁FO₆·H₂O; MW 452.51) is the acetate ester prodrug of dexamethasone crystallized as the monohydrate. It belongs to the long-acting synthetic glucocorticoid class and exhibits an anti-inflammatory potency approximately 25 times that of hydrocortisone, with an equivalent oral dose of 0.75 mg versus 20 mg for hydrocortisone, and demonstrates zero mineralocorticoid activity.

Molecular Formula C24H33FO7
Molecular Weight 452.5 g/mol
CAS No. 55812-90-3
Cat. No. B1670327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDexamethasone acetate monohydrate
CAS55812-90-3
SynonymsDexamethasone acetate;  Decadron;  Decadron-LA;  Dexamethasone 21-acetate monohydrate;  Dexamethason 21-acetat-1-wasser.
Molecular FormulaC24H33FO7
Molecular Weight452.5 g/mol
Structural Identifiers
SMILESCC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)F)C.O
InChIInChI=1S/C24H31FO6.H2O/c1-13-9-18-17-6-5-15-10-16(27)7-8-21(15,3)23(17,25)19(28)11-22(18,4)24(13,30)20(29)12-31-14(2)26;/h7-8,10,13,17-19,28,30H,5-6,9,11-12H2,1-4H3;1H2/t13-,17+,18+,19+,21+,22+,23+,24+;/m1./s1
InChIKeyDPHFJXVKASDMBW-RQRKFSSASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Dexamethasone Acetate Monohydrate (CAS 55812-90-3): Potency-Validated Corticosteroid Ester for Sustained-Release and Ophthalmic Formulations


Dexamethasone acetate monohydrate (CAS 55812-90-3; molecular formula C₂₄H₃₁FO₆·H₂O; MW 452.51) is the acetate ester prodrug of dexamethasone crystallized as the monohydrate [1]. It belongs to the long-acting synthetic glucocorticoid class and exhibits an anti-inflammatory potency approximately 25 times that of hydrocortisone, with an equivalent oral dose of 0.75 mg versus 20 mg for hydrocortisone, and demonstrates zero mineralocorticoid activity [2]. As a lipophilic acetate ester (logP ~2.1–2.6), it is practically insoluble in water (~13 mg/L at 25 °C) but freely soluble in acetone, methanol, and dioxane, properties that fundamentally distinguish its formulation and pharmacokinetic behavior from the freely water-soluble dexamethasone sodium phosphate salt [3].

Why Dexamethasone Acetate Monohydrate Cannot Be Interchanged with Other Dexamethasone Salts or Corticosteroid Esters


Despite sharing the same active glucocorticoid moiety, dexamethasone acetate monohydrate differs from dexamethasone sodium phosphate, dexamethasone base (alcohol), and other corticosteroid acetate esters in three procurement-critical dimensions: (i) solubility and ionization state—the non-ionic acetate ester is practically water-insoluble (~13 mg/L) whereas the phosphate disodium salt is freely water-soluble (>100 mg/mL), dictating mutually exclusive formulation routes (suspensions/depots vs. aqueous injectables) [1]; (ii) absorption kinetics—intramuscular dexamethasone acetate reaches peak plasma concentration at 8 hours post-injection versus 1 hour for the phosphate ester, and HPA-axis suppression recovery occurs at 7–8 days versus 3–4 days, respectively [2]; (iii) hydrate-specific solid-state properties—the monohydrate form (CAS 55812-90-3) exhibits distinct polymorphic behavior, loss-on-drying (3.5%–4.5%), and irreversible dehydration pathways relative to the anhydrous form (CAS 1177-87-3, loss on drying ≤0.4%), directly impacting raw material quality control, formulation reproducibility, and regulatory compliance [3].

Quantitative Differentiation Evidence for Dexamethasone Acetate Monohydrate Against Closest Analogs


Superior Corneal Anti-Inflammatory Efficacy Despite Lower Ocular Drug Levels vs. Dexamethasone Alcohol and Sodium Phosphate

In a controlled rabbit model of corneal inflammation, 0.1% dexamethasone acetate ophthalmic suspension was the most effective of three dexamethasone derivatives (acetate, alcohol, sodium phosphate) in suppressing corneal inflammation, despite producing significantly lower total corticosteroid concentrations in the cornea and aqueous humor than either dexamethasone alcohol or dexamethasone sodium phosphate [1]. Critically, the superior anti-inflammatory efficacy was not accompanied by a greater propensity to elevate intraocular pressure (IOP); comparison in known corticosteroid responders demonstrated no difference in IOP increase between dexamethasone acetate and dexamethasone sodium phosphate, the least effective anti-inflammatory agent in the study [1].

Ophthalmic formulation Corneal inflammation Topical corticosteroid Intraocular pressure safety

6-Fold Dose-Sparing Anti-Inflammatory Activity of Dexamethasone Acetate Lipid Emulsion vs. Dexamethasone Sodium Phosphate Solution

When dexamethasone acetate was incorporated into a lipid emulsion and administered intravenously to rats, the anti-inflammatory activity at a low dose of 0.05 mg/kg was equivalent to that of dexamethasone sodium phosphate solution at a 6-fold higher dose of 0.3 mg/kg, using the carrageenan granuloma pouch assay [1]. Furthermore, the tissue distribution patterns of the two formulations were markedly divergent: the dexamethasone acetate emulsion concentrated preferentially in the liver, spleen, lung, and inflamed tissues—consistent with reticuloendothelial system uptake—whereas dexamethasone sodium phosphate distributed predominantly to skeletal muscle (vastus lateralis) [1].

Intravenous emulsion Drug delivery Anti-inflammatory potency Tissue targeting

Prolonged Intramuscular Depot Half-Life: Serum Half-Life of 7–33 Days vs. Rapid-Clearance Phosphate Ester

Serial determination of dexamethasone levels following intramuscular administration of dexamethasone acetate in two patients demonstrated prolonged serum half-lives of 7 and 33 days, respectively, with pharmacologically active dexamethasone concentrations persisting for as long as 7 months after the initial injections [1]. This stands in stark contrast to the dexamethasone phosphate ester, where intramuscular injection yields peak plasma concentrations within 1 hour and urinary corticosteroid normalization within 3–4 days [2]. The biological half-life of the active dexamethasone moiety is 36–72 hours, indicating that the acetate ester's depot effect extends far beyond intrinsic receptor-mediated duration of action [3].

Intramuscular depot Sustained release Pharmacokinetics Cushing's syndrome

Monohydrate Polymorph Identity and QC-Defining Loss-on-Drying Differentiation from Anhydrous Dexamethasone Acetate

The USP monograph explicitly distinguishes the hydrous (monohydrate) form of dexamethasone acetate from the anhydrous form by loss on drying: the monohydrate loses 3.5%–4.5% of its weight upon vacuum drying at 105 °C for 3 hours, whereas the anhydrous form loses ≤0.4% [1]. This 9- to 11-fold differential provides an unambiguous identity and purity criterion. Solid-phase stability studies have further demonstrated that DMA crystallizes from aqueous media as either a monohydrate (1 H₂O) or sesquihydrate (1.5 H₂O), with two known anhydrous polymorphs (Form I, stable; Form II, metastable, monotropically related to Form I) and two distinct monohydrated polymorphs (DEX I and DEX II) [2]. Critically, the monohydrate→anhydrous (Form II) dehydration is irreversible under the conditions studied; once dried, the monohydrate cannot be recovered, and Form II converts to sesquihydrate under high relative humidity [2].

Polymorphism Solid-state characterization Quality control USP monograph

5-Fold Higher Anti-Inflammatory Potency per Milligram vs. Methylprednisolone Acetate and Triamcinolone Acetonide for Musculoskeletal Injection

In standardized musculoskeletal injection practice, the equivalent intra-articular/soft-tissue dose of dexamethasone acetate is 8 mg, compared with 40 mg for both methylprednisolone acetate (Depo-Medrol) and triamcinolone acetonide (Kenalog)—representing a 5-fold potency advantage [1]. The corresponding anti-inflammatory potency of dexamethasone (base) is rated 25 relative to hydrocortisone (set at 1), with an equivalent oral dose of 0.75 mg vs. 20 mg for hydrocortisone, and zero mineralocorticoid (salt-retaining) activity, in contrast to hydrocortisone (mineralocorticoid potency = 1) and methylprednisolone (0.2–0.5) [2]. The acetate ester's duration of action as a musculoskeletal depot is approximately 8 days, intermediate between methylprednisolone acetate (8 days) and triamcinolone acetonide (14 days), providing a differentiated clinical profile that balances potency with duration [1].

Intra-articular injection Musculoskeletal Corticosteroid potency Depot formulation

Nanocrystal Engineering Enables Tunable Dissolution Rate Enhancement Despite Polymorph Complexity

Dexamethasone acetate is a poorly water-soluble drug whose conventional formulations suffer from low and variable bioavailability, compounded by the presence of multiple polymorphic forms in raw material that can lead to batch-to-batch quality inconsistencies [1]. High-pressure homogenization (HPH) processing in the presence of poloxamer 188 (P188) surfactant successfully produced dexamethasone acetate nanocrystals that exhibited a considerable increase in dissolution rate compared to untreated bulk drug, while maintaining stable nanocrystal size even in the presence of mixed polymorphic phases [1]. This demonstrates that the intrinsic polymorphic complexity of dexamethasone acetate—which includes two monohydrated polymorphs, two anhydrous polymorphs, and a sesquihydrate—can be managed through appropriate formulation engineering to achieve reproducible dissolution performance, a challenge not present with the single-phase, freely water-soluble dexamethasone sodium phosphate [2].

Nanocrystal Dissolution enhancement Polymorph control Bioavailability

Evidence-Backed Application Scenarios Where Dexamethasone Acetate Monohydrate Provides Demonstrable Advantage


Topical Ophthalmic Anti-Inflammatory Suspension: Superior Efficacy Without Elevated IOP Risk

Based on the direct head-to-head evidence that 0.1% dexamethasone acetate suspension is more effective than dexamethasone alcohol or sodium phosphate in suppressing corneal inflammation despite lower corneal drug levels, and that it does not increase IOP beyond the level seen with the least potent derivative [1], dexamethasone acetate monohydrate is the rational API choice for topical ophthalmic anti-inflammatory formulations where therapeutic efficacy must be balanced against the risk of steroid-induced ocular hypertension. The compound's lipophilicity (logP ~2.1–2.6) facilitates corneal epithelium penetration, while its limited aqueous solubility sustains a drug reservoir at the ocular surface, potentially explaining the efficacy–concentration uncoupling observed in vivo.

Intravenous Lipid Emulsion for Liver-, Spleen-, and Inflammation-Targeted Corticosteroid Delivery

The 6-fold dose-sparing effect and RES-targeted biodistribution of dexamethasone acetate lipid emulsion (0.05 mg/kg equivalent to 0.3 mg/kg dexamethasone sodium phosphate solution) demonstrated in the rat carrageenan granuloma pouch model [1] supports the development of intravenous emulsion formulations for hepatic inflammatory conditions (e.g., autoimmune hepatitis, NASH-associated inflammation) and pulmonary inflammatory disorders. The preferential accumulation in liver (55.62% of administered dose with NLC formulation), spleen, lung, and inflamed tissues, with relative sparing of skeletal muscle, provides a tissue-targeting advantage that water-soluble dexamethasone salts cannot replicate [2].

Long-Acting Intramuscular or Intra-Articular Depot Injection Requiring Weeks-to-Months Duration

The documented serum half-life of 7–33 days and pharmacologic drug levels persisting up to 7 months after intramuscular dexamethasone acetate injection [1], combined with the 5-fold potency advantage over methylprednisolone acetate (equivalent dose 8 mg vs. 40 mg) in musculoskeletal applications [2], positions dexamethasone acetate monohydrate as the API for extended-duration depot injections where infrequent dosing is clinically desirable (e.g., non-compliant patient populations, chronic inflammatory joint disease, single-dose asthma exacerbation management). The zero mineralocorticoid activity eliminates sodium/fluid retention, a differentiating safety feature over methylprednisolone acetate.

Polymorph-Controlled API Sourcing for Regulatory-Compliant Solid Oral or Suspension Formulation

The USP monograph's explicit differentiation of monohydrate (loss on drying 3.5%–4.5%) from anhydrous (≤0.4%) forms [1], together with the irreversible dehydration pathway of monohydrate to anhydrous Form II and the existence of at least five distinct solid phases [2], mandates that procurement specifications for dexamethasone acetate explicitly designate the monohydrate form (CAS 55812-90-3) when hydrate-specific properties (molecular weight for stoichiometric calculation, hygroscopicity profile, drying behavior during processing) are critical to formulation Quality Target Product Profile (QTPP). This is especially relevant for solid oral dosage forms and suspension formulations where polymorphic phase purity directly impacts dissolution, stability, and bioavailability.

Quote Request

Request a Quote for Dexamethasone acetate monohydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.